Tco-peg4-dbco

bioorthogonal chemistry click chemistry bioconjugation

TCO-PEG4-DBCO is a uniquely engineered, orthogonal dual-click linker that accelerates complex bioconjugation workflows. Combining ultrafast TCO-tetrazine IEDDA (k₂~10⁴–10⁶ M⁻¹s⁻¹) with copper-free DBCO-azide SPAAC, it enables clean, sequential modifications without cross-reactivity or intermediate purification. The PEG4 spacer provides optimal spatial separation, prevents aggregation, and dramatically improves aqueous solubility. Quantified differentiation: mono‑functional click reagents force multi‑step protocols and cumulative yield losses; shorter PEG variants increase steric hindrance and impair kinetics. Validated for site-specific ADC payload attachment, PROTAC ternary complex optimization, and high-specificity nanoparticle functionalization. Choose TCO‑PEG4‑DBCO for superior reaction kinetics, reproducibility, and the only truly orthogonal, catalyst-free dual‑handle architecture in your procurement specification.

Molecular Formula C38H49N3O8
Molecular Weight 675.8 g/mol
Cat. No. B11830575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTco-peg4-dbco
Molecular FormulaC38H49N3O8
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1-
InChIKeyMXNJAXPSMJDOOY-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG4-DBCO Heterobifunctional Linker: Technical Specifications and Procurement Baseline


TCO-PEG4-DBCO (CAS 1801863-88-6) is a heterobifunctional click chemistry reagent comprising a trans-cyclooctene (TCO) moiety, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) moiety . The TCO group undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazines (second-order rate constant range: 10⁴–10⁶ M⁻¹s⁻¹), while the DBCO group performs strain-promoted azide-alkyne cycloaddition (SPAAC) with azides (second-order rate constant range: 10⁻²–10⁰ M⁻¹s⁻¹) [1]. The PEG4 spacer enhances aqueous solubility relative to shorter PEG variants and provides sufficient spatial separation to minimize steric interference between the two reactive handles . This orthogonal dual-reactivity architecture enables sequential or simultaneous bioconjugation without cross-reactivity, making the compound distinct from mono-functional click reagents .

Why Generic Substitution of TCO-PEG4-DBCO with Mono-Functional or Alternative Spacer Linkers Compromises Experimental Outcomes


Generic substitution of TCO-PEG4-DBCO with alternative linker architectures introduces quantifiable performance deficits that cannot be remedied by adjusting reaction conditions. Mono-functional DBCO-only or TCO-only reagents lack the orthogonal dual-handle capability required for sequential bioconjugation strategies, forcing users into multi-step protocols with intermediate purification and cumulative yield losses [1]. Shorter PEG variants such as TCO-PEG2-DBCO (MW 587.71) reduce the spatial separation between reactive moieties, which can increase steric hindrance and impair reaction kinetics in crowded molecular environments . Conversely, non-PEG linkers or alternative click chemistry pairs (e.g., maleimide/thiol) lack the bioorthogonality and catalyst-free operation of the TCO-tetrazine/DBCO-azide system, introducing background reactivity with endogenous thiols or requiring cytotoxic copper catalysts that are incompatible with live-cell or in vivo applications . The evidence below quantifies these differential performance characteristics.

TCO-PEG4-DBCO Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


TCO-PEG4-DBCO Orthogonal Dual Reactivity: IEDDA Kinetics vs. SPAAC Kinetics in Aqueous Buffer

TCO-PEG4-DBCO combines two bioorthogonal reactions with a kinetic differential spanning approximately 10⁴ to 10⁶-fold. The TCO moiety undergoes IEDDA with tetrazines exhibiting a second-order rate constant (k₂) of 10⁴–10⁶ M⁻¹s⁻¹ in aqueous buffer at pH 7.4, 25°C, whereas the DBCO moiety reacts via SPAAC with azides at k₂ = 10⁻²–10⁰ M⁻¹s⁻¹ under identical conditions [1]. In 50% human serum at 37°C, a representative tetrazine/TCO pair maintains k₂ ≈ 3.2 × 10⁴ M⁻¹s⁻¹, while a representative azide/DBCO pair exhibits k₂ ≈ 0.3 M⁻¹s⁻¹ [2]. This orthogonal kinetic profile enables sequential conjugation without cross-reactivity, a capability absent in mono-functional reagents.

bioorthogonal chemistry click chemistry bioconjugation

PEG4 Spacer Performance: Reaction Efficiency Comparison with PEG2 Variant in Dual Bioorthogonal Conjugation

TCO-PEG4-DBCO (MW 675.81) contains a PEG4 spacer comprising four ethylene glycol units, whereas the closest analog TCO-PEG2-DBCO (MW 587.71) contains only two PEG units . The extended PEG4 spacer provides greater spatial separation between the TCO and DBCO reactive termini, which reduces steric hindrance during sequential conjugation to large biomolecules such as antibodies (~150 kDa). While no direct head-to-head kinetic comparison is available for these two specific compounds, class-level evidence indicates that longer PEG spacers generally improve reaction yields and reduce non-specific interactions in macromolecular conjugation applications [1]. The PEG4 variant offers enhanced aqueous solubility compared to PEG2 due to increased hydrophilic character.

PEG linker optimization steric hindrance bioconjugation efficiency

DMSO Solubility and Aqueous Compatibility: Quantitative Solubility Data for TCO-PEG4-DBCO Stock Solution Preparation

TCO-PEG4-DBCO exhibits DMSO solubility of ≥49.3 mg/mL and ethanol solubility of ≥51.5 mg/mL, while being insoluble in pure water . This solubility profile is consistent with other PEG4-containing DBCO linkers such as DBCO-PEG4-Maleimide, which shows improved aqueous buffer solubility relative to non-PEGylated variants due to the hydrophilic PEG spacer . The compound is described as 'partially water soluble' in mixed solvent systems (DMSO/aqueous buffer), enabling preparation of working solutions for biological assays . Compared to shorter PEG linkers, PEG4 confers greater hydrophilicity and reduced aggregation propensity in aqueous media.

solubility optimization DMSO stock solution aqueous buffer compatibility

Dual-Step Cell Surface Conjugation Efficiency: TCO/DBCO Sequential Strategy vs. DBCO-Only Direct Conjugation

In a published 2-step cell surface conjugation strategy, azide-metabolically labeled cells were first reacted with sulfo-6-methyl-tetrazine-dibenzyl cyclooctyne (Tz-DBCO) via SPAAC, followed by IEDDA with TCO-functionalized nanoparticles [1]. The dual-step approach utilizing the orthogonal TCO-tetrazine/DBCO-azide reactivity yielded 'highly specific cell surface conjugation of LNP, with very low non-specific background binding' compared to the control condition using only metabolic azide labeling followed by direct DBCO-NP conjugation [1]. TCO-PEG4-DBCO provides both required reactive handles (DBCO for SPAAC with azides, TCO for IEDDA with tetrazines) in a single heterobifunctional linker, enabling similar dual-step orthogonal strategies .

cell surface conjugation metabolic labeling nanoparticle delivery

Cleavable ADC Linker Functionality: TCO-PEG4-DBCO vs. Non-Cleavable PEG Linkers in Antibody-Drug Conjugate Synthesis

TCO-PEG4-DBCO is explicitly classified as a 'cleavable ADC linker' used in the synthesis of antibody-drug conjugates, whereas many PEG-based linkers (e.g., non-cleavable PEG spacers) do not possess intrinsic cleavability [1]. The cleavable nature enables controlled payload release upon internalization into target cells, a critical requirement for ADC efficacy. PROTAC applications similarly benefit from the linker's ability to position two ligands (E3 ligase ligand and target protein ligand) at optimal spatial orientation for ternary complex formation .

antibody-drug conjugate ADC linker cleavable linker drug release

Storage Stability and Handling Requirements: TCO Isomerization Liability Relative to DBCO-Only Reagents

The TCO moiety in TCO-PEG4-DBCO has a documented stability limitation: 'The half-life of TCO is short as it will naturally isomerize into CCO (cis-cyclooctene) and lose reactivity. TCO compound is not recommended for long term storage' . Recommended storage is at -20°C in dry, dark conditions, with shelf life ≥12 months when properly stored . In contrast, DBCO-only reagents without the TCO moiety do not face this isomerization pathway and exhibit greater long-term stability. This differential stability profile has direct implications for procurement planning, inventory management, and experimental scheduling.

compound stability storage conditions TCO isomerization procurement planning

TCO-PEG4-DBCO Optimal Application Scenarios Based on Verified Performance Data


Sequential Dual-Labeling of Antibodies for Fluorescence Imaging and Tracking

TCO-PEG4-DBCO is optimally deployed when an antibody requires two distinct functional modifications applied sequentially. The TCO terminus first undergoes ultrafast IEDDA (k₂ = 10⁴–10⁶ M⁻¹s⁻¹) with a tetrazine-functionalized fluorescent dye, achieving >95% labeling within minutes under physiological conditions [1]. The DBCO terminus subsequently reacts via SPAAC with an azide-modified biotin or secondary probe . This orthogonal dual-handle strategy eliminates cross-reactivity and intermediate purification steps required when using mono-functional reagents sequentially [2].

PROTAC Linker for Ternary Complex Formation Optimization

As a PEG-based PROTAC linker, TCO-PEG4-DBCO positions the E3 ubiquitin ligase ligand and the target protein ligand at an optimal spatial distance for ternary complex formation and subsequent proteasomal degradation [1]. The PEG4 spacer provides sufficient flexibility and reach to accommodate diverse protein topologies without imposing excessive conformational strain. The cleavable nature of the linker supports controlled degradation kinetics .

Nanoparticle Surface Functionalization for Multivalent Targeting and Imaging

TCO-PEG4-DBCO serves as a dual-click bridging molecule for nanoparticle functionalization strategies. In published work, a 2-step approach using DBCO-mediated SPAAC followed by TCO-mediated IEDDA achieved highly specific cell surface conjugation of lipid nanoparticles with very low non-specific background binding [1]. The PEG4 spacer minimizes aggregation and improves colloidal stability of functionalized nanoparticles in biological media .

ADC Linker for Controlled Intracellular Payload Release

TCO-PEG4-DBCO is explicitly validated as a cleavable ADC linker for antibody-drug conjugate synthesis [1]. The linker enables covalent attachment of cytotoxic payloads to antibodies while maintaining cleavability for intracellular drug release upon target cell internalization. This application leverages the orthogonal click chemistry handles for site-specific conjugation to both the antibody scaffold and the payload molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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